Phenyl 3,3-diphenylpropionate
Description
Structure
3D Structure
Properties
CAS No. |
84370-88-7 |
|---|---|
Molecular Formula |
C21H18O2 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
phenyl 3,3-diphenylpropanoate |
InChI |
InChI=1S/C21H18O2/c22-21(23-19-14-8-3-9-15-19)16-20(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-15,20H,16H2 |
InChI Key |
POCUQRZLGDCGBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)OC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for Phenyl 3,3 Diphenylpropionate and Analogues
Classical Esterification Routes for Phenyl 3,3-diphenylpropionate Synthesis
Traditional methods for synthesizing this compound primarily rely on the formation of an ester linkage between a derivative of 3,3-diphenylpropionic acid and a phenolic compound.
Reaction of β,β-Diphenylpropionyl Chloride with Phenolic Precursors
A prominent and direct method for synthesizing this compound involves the reaction of β,β-diphenylpropionyl chloride with various phenolic precursors. benthamdirect.comingentaconnect.com This reaction is a type of acyl substitution at the phenolic oxygen.
In a typical procedure, equimolar amounts of a substituted phenol (B47542) and a base, such as potassium carbonate, are refluxed in a dry solvent like acetone (B3395972) for a few hours. ingentaconnect.com Subsequently, β,β-diphenylpropionyl chloride, also in dry acetone, is introduced to the mixture. ingentaconnect.com The entire reaction mixture is then subjected to an extended period of reflux with continuous stirring. ingentaconnect.com Upon completion, the mixture is cooled, filtered to remove inorganic salts, and the solvent is evaporated under reduced pressure. ingentaconnect.com The resulting crude product is then washed and recrystallized from a suitable solvent, such as ethanol (B145695), to yield the purified this compound or its analog. ingentaconnect.com
This methodology has been successfully employed to synthesize a series of substituted phenyl β,β-diphenylpropanoates. benthamdirect.comingentaconnect.com The use of β,β-diphenylpropionyl chloride as the acylating agent is effective, although it can be prone to side reactions, such as Friedel-Crafts cyclization, leading to the formation of 3-phenylindan-1-one under certain conditions. researchgate.net
Utilization of 3,3-Diphenylpropionic Acid as a Synthetic Intermediate
3,3-Diphenylpropionic acid serves as a versatile and fundamental precursor in the synthesis of this compound. sigmaaldrich.com This carboxylic acid can be activated in various ways to facilitate its esterification with phenol.
One common approach involves converting the carboxylic acid to its more reactive acid chloride, as detailed in the previous section. Alternatively, direct esterification methods can be employed. These methods often require a catalyst to promote the reaction between the carboxylic acid and phenol. Acid catalysts are frequently used for this purpose. Another activation method involves the use of coupling agents, such as carbodiimides, which facilitate the formation of the ester bond by activating the carboxylic acid group. For instance, polymer-supported carbodiimides have been used to synthesize various esters, including those derived from 3,3-diphenylpropionic acid, with high purities. biotage.co.jp
The synthesis of 3,3-diphenylpropionic acid itself can be achieved through methods like the Friedel-Crafts reaction between cinnamic acid and benzene (B151609), catalyzed by aluminum chloride. ingentaconnect.com
Modern Approaches in this compound Synthesis
Contemporary synthetic chemistry aims to enhance efficiency, reduce waste, and control stereochemistry. These principles are reflected in the modern approaches to synthesizing this compound and its analogs.
Enantioselective Synthesis and Chiral Resolution Techniques
The synthesis of chiral analogs of this compound, where the molecule exists as a pair of non-superimposable mirror images (enantiomers), is of significant interest, particularly for pharmaceutical applications. lookchem.com
Enantioselective synthesis aims to produce a single enantiomer directly. This can be achieved using chiral catalysts or auxiliaries that influence the stereochemical outcome of the reaction. For instance, the asymmetric synthesis of related chiral propionic acid derivatives has been accomplished using chiral auxiliaries derived from natural products. lookchem.com
Alternatively, chiral resolution is a widely used technique to separate a racemic mixture (a 1:1 mixture of both enantiomers) of a chiral compound. For the precursor, 3,3-diphenylpropionic acid, and its derivatives, chiral resolution can be achieved by forming diastereomeric salts with a chiral resolving agent. For example, (S)-1-(4-nitrophenylethylamine) has been used as a resolving agent for a derivative of 3,3-diphenylpropionic acid, although with a low isolated yield of 15%. google.com Another technique, crystallization-induced asymmetric transformation (CIAT), has been employed for the industrial-scale resolution of related chiral compounds using (+)-dehydroabietylamine as the resolving agent, achieving a high recovery of one enantiomer. smolecule.com
Optimization of Synthetic Pathways for Enhanced Yield and Selectivity
Optimizing synthetic pathways is a critical aspect of chemical process development, aiming to maximize the yield of the desired product while minimizing the formation of byproducts (enhancing selectivity). whiterose.ac.ukbeilstein-journals.org This involves a systematic study of various reaction parameters.
For the synthesis of this compound and its analogs, several factors can be optimized:
Catalyst: The choice and loading of the catalyst can significantly impact the reaction rate and selectivity. whiterose.ac.uk
Solvent: The polarity and other properties of the solvent can influence the solubility of reactants and the stability of intermediates, thereby affecting the reaction outcome. smolecule.com
Temperature: Reaction temperature is a crucial parameter that affects the reaction rate. However, higher temperatures can sometimes lead to the formation of undesired byproducts. whiterose.ac.uk
Reaction Time: Optimizing the reaction time ensures that the reaction proceeds to completion without the degradation of the product. whiterose.ac.uk
Stoichiometry of Reactants: The ratio of reactants can be adjusted to maximize the conversion of the limiting reagent and improve the yield.
Design of Experiments (DoE) is a powerful statistical tool used to systematically vary multiple reaction parameters simultaneously to identify the optimal conditions for a chemical reaction, leading to improved yield and selectivity. whiterose.ac.ukbeilstein-journals.org
Mechanistic Investigations of Reactions Involving Phenyl 3,3 Diphenylpropionate
Reactivity Studies of the Ester Linkage
The ester group is a key functional group in Phenyl 3,3-diphenylpropionate, and its reactivity has been the subject of various studies.
Nucleophilic acyl substitution is a characteristic reaction of esters. masterorganicchemistry.com This process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. libretexts.org The subsequent departure of the phenoxide leaving group results in the formation of a new carbonyl compound. libretexts.org The reaction can be catalyzed by either acid or base. lscollege.ac.in
Under basic conditions, a nucleophile attacks the carbonyl group to form a tetrahedral alkoxide intermediate which then collapses, expelling the leaving group. lscollege.ac.in In acidic conditions, the carbonyl group is first protonated, which activates it towards nucleophilic attack. lscollege.ac.in The stability of the leaving group is a crucial factor; for the reaction to proceed, the leaving group must be a weaker base than the nucleophile. lscollege.ac.in
The saponification of esters, or base-catalyzed hydrolysis, is a classic example of nucleophilic acyl substitution. masterorganicchemistry.com In this reaction, hydroxide (B78521) ions act as the nucleophile, leading to the formation of a carboxylate salt and phenol (B47542).
A general representation of this reaction is shown below:
Step 1: Nucleophilic attack The nucleophile (Nu⁻) attacks the carbonyl carbon of the ester.
Step 2: Formation of tetrahedral intermediate A tetrahedral intermediate is formed.
Step 3: Elimination of the leaving group The phenoxide ion (PhO⁻) is eliminated, and the carbonyl group is reformed.
Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com For this compound, this would involve reacting it with an alcohol (R-OH) to form a new ester (3,3-diphenylpropionate with an -OR group) and phenol.
The mechanism under basic conditions involves the attack of an alkoxide ion on the carbonyl carbon. masterorganicchemistry.com In an acidic medium, the carbonyl oxygen is protonated, followed by nucleophilic attack by the alcohol. masterorganicchemistry.com The efficiency of transesterification can be influenced by the nature of the alcohol and the catalyst used. For instance, the use of sodium methylate can effectively catalyze the transesterification of triaryl phosphites with methanol. google.com
| Catalyst Type | General Mechanism | Key Intermediates |
| Acid-Catalyzed | Protonation of the carbonyl oxygen, followed by nucleophilic attack of an alcohol. masterorganicchemistry.com | Protonated carbonyl, Tetrahedral intermediate. masterorganicchemistry.com |
| Base-Catalyzed | Nucleophilic attack of an alkoxide ion on the carbonyl carbon. masterorganicchemistry.com | Tetrahedral alkoxide intermediate. masterorganicchemistry.com |
Carbon-Carbon Bond Forming Reactions
The diphenylpropionate moiety and the phenyl ester group provide opportunities for the formation of new carbon-carbon bonds.
While direct alkylation of this compound at the α-carbon is not commonly described, studies on related 3,3-diphenylpropionic acid derivatives provide insight into potential transformations. The α-carbon of these derivatives can be deprotonated to form an enolate, which can then react with an alkyl halide. For example, alkylations at the α-carbon of phenylacetic and diphenylacetic acids have been achieved using benzyl (B1604629) chloride and related halides with alkali amides. acs.org The synthesis of 3,3-diphenylpropionic acid derivatives can also be achieved through methods like alkylation reactions using ionic liquids as catalysts.
Recent developments have shown that copper-catalyzed C(sp³)–H/C(sp³)–H cross-coupling of arylacetic acids with methylarenes can proceed via the formation of α-carbonyl radicals, leading to α,β-diarylpropionic acids. rsc.org Another approach involves the umpolung arylation of enamines, where a chiral amino alcohol moiety can be removed to yield enantioenriched (R)-2,3-diphenylpropionic acid. jst.go.jp
| Reaction Type | Reagents | Product Type |
| α-Alkylation | Alkali Amides, Benzyl Halides acs.org | α-Alkylated Diphenylacetic Acids acs.org |
| C(sp³)–H/C(sp³)–H Cross-Coupling | Copper Catalyst, Methylarenes rsc.org | α,β-Diarylpropionic Acids rsc.org |
| Umpolung Arylation | Triarylaluminum Reagents, Chiral Amino Alcohols jst.go.jp | Enantioenriched (R)-2,3-diphenylpropionic Acid jst.go.jp |
The three phenyl rings of this compound can undergo electrophilic aromatic substitution (EAS). The general mechanism for EAS involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation, known as an arenium ion or sigma complex, followed by the loss of a proton to restore aromaticity. dalalinstitute.commasterorganicchemistry.com
Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.org For example, Friedel-Crafts acylation involves the reaction of an acyl halide or anhydride (B1165640) with a Lewis acid catalyst to generate an acylium ion, which then acts as the electrophile. lkouniv.ac.in
Oxidative and Reductive Transformations
This compound can undergo various oxidative and reductive transformations.
The ester group can be reduced to an alcohol. A classic method for this is the Bouveault–Blanc reduction, which uses sodium metal in an alcohol solvent. acs.org Modern variations of this reduction have been developed using sodium dispersions. acs.org For example, methyl 3,3-diphenylpropanoate (B1239988) has been successfully reduced to 3,3-diphenylpropan-1-ol in high yield using a sodium dispersion reagent and isopropanol. acs.org
Oxidative reactions can also occur. For instance, copper(II)-mediated oxidative coupling reactions have been used to synthesize nitrogen-containing heterocycles from related compounds. whiterose.ac.uk While specific oxidative studies on this compound are not extensively documented, the presence of the phenyl groups suggests that oxidative coupling or degradation pathways are plausible under appropriate conditions.
Reactions with Manganese(III) Acetate (B1210297) in the Presence of Chloride Ions
The reaction of this compound with manganese(III) acetate in the presence of chloride ions is an area of interest for understanding the influence of reaction conditions on the formation of chlorinated derivatives. While direct studies on this compound are not extensively documented, research on analogous compounds, such as alkyl 3,3-diphenylpropenoates, provides significant insights.
In a study involving the reaction of alkyl (E)-3-phenylpropenoates with manganese(III) acetate and chloride ions, the primary products observed were (Z)-2-chloro-3-phenylpropenoates and 2,3-dichloro-3-phenylpropanoates. epa.gov For alkyl 3,3-diphenylpropenoates, the reaction predominantly yielded alkyl 2-chloro-3,3-diphenylpropenoates. epa.gov This suggests that the reaction with this compound would likely proceed via a similar pathway, leading to the introduction of a chlorine atom at the α-position to the carbonyl group.
The proposed mechanism involves the formation of a manganese(III) enolate, followed by the transfer of a chlorine atom from the manganese complex to the organic substrate. The presence of chloride ions is crucial for the formation of the reactive manganese(III)-chloride species. researchgate.net
Table 1: Expected Products from the Reaction of this compound with Mn(OAc)₃ and Cl⁻
| Starting Material | Reagents | Expected Major Product |
| This compound | Mn(OAc)₃, LiCl | Phenyl 2-chloro-3,3-diphenylpropionate |
Reductive Cleavage and Hydrogenation Studies
The reductive cleavage and hydrogenation of this compound are important transformations for modifying its structure. These reactions can target either the ester functional group or the aromatic rings.
Reductive Cleavage: The reductive cleavage of the ester bond in this compound would yield 3,3-diphenylpropanol (B1345090) and phenol. Various methods are available for the reductive cleavage of phenyl esters. One common approach involves the use of reducing agents like samarium(II) iodide or other systems that can effect the cleavage of the C-O bond. mathnet.ru The general mechanism for the reductive cleavage of phenyl esters often involves the formation of a radical anion intermediate, which then fragments to give a phenoxide and an acyl radical. The acyl radical is then further reduced to the corresponding alcohol.
Hydrogenation: The hydrogenation of this compound can lead to different products depending on the catalyst and reaction conditions.
Hydrogenation of the Aromatic Rings: Catalytic hydrogenation using catalysts like rhodium on carbon or ruthenium on carbon can reduce the phenyl rings to cyclohexyl rings. The thermodynamics of hydrogenating phenyl rings in similar ester systems have been studied, indicating that the hydrogenation of the phenyl ring attached to the oxygen atom is energetically different from the hydrogenation of the phenyl rings on the propionate (B1217596) backbone. researchgate.net
Hydrogenation of the Ester Group: The ester group can be hydrogenated to an alcohol, a reaction that typically requires more forcing conditions or specific catalysts. For instance, heterogeneous rhenium catalysts supported on titanium dioxide (Re/TiO₂) have been shown to be effective for the selective hydrogenation of 3-phenylpropionic acid methyl ester to 3-phenylpropanol. spbu.ru This suggests that similar conditions could be applied to this compound to yield 3,3-diphenylpropanol.
Table 2: Potential Products from Reductive Cleavage and Hydrogenation of this compound
| Reaction Type | Reagents/Catalyst | Major Product(s) |
| Reductive Cleavage | SmI₂ or similar | 3,3-Diphenylpropanol, Phenol |
| Aromatic Hydrogenation | Rh/C or Ru/C, H₂ | Phenyl 3,3-dicyclohexylpropionate, Cyclohexyl 3,3-dicyclohexylpropionate |
| Ester Hydrogenation | Re/TiO₂, H₂ | 3,3-Diphenylpropanol |
Specialized Functionalization Reactions
This subsection explores specific and advanced methods for the functionalization of this compound, focusing on reactions that introduce unique chemical moieties.
Fluoride (B91410) Anion-Initiated Bis-Trifluoromethylation
A significant functionalization reaction is the fluoride anion-initiated bis-trifluoromethylation of phenyl aromatic carboxylates using (trifluoromethyl)trimethylsilane (B129416) (Me₃SiCF₃). researchgate.netnih.gov This reaction results in the formation of O-silyl-protected 2-aryl-1,1,1,3,3,3-hexafluoroisopropanols. researchgate.net
When applied to this compound, this reaction would be expected to proceed through the attack of a trifluoromethyl anion on the carbonyl carbon of the ester. A key feature of this reaction is that the phenoxide anion generated during the initial trifluoromethylation can itself activate another molecule of Me₃SiCF₃, allowing the use of a catalytic amount of a fluoride source. researchgate.net The reaction tolerates a variety of functional groups, making it a versatile method for introducing two trifluoromethyl groups. researchgate.net
Table 3: Product of Fluoride Anion-Initiated Bis-Trifluoromethylation
| Starting Material | Reagents | Expected Product |
| This compound | Me₃SiCF₃, CsF (catalytic) | O-trimethylsilyl-1,1,1,3,3,3-hexafluoro-2-(3,3-diphenylpropyl)propan-2-ol |
Tandem Hydrophenylation and Ionic Hydrogenation
The tandem hydrophenylation and ionic hydrogenation is a reaction that has been reported for derivatives of 3-phenylpropynoic acid. spbu.ru This one-pot reaction, typically promoted by strong Lewis acids or superacids, involves the addition of a phenyl group and a hydride across a carbon-carbon triple bond. spbu.ru
It is important to note that This compound lacks the carbon-carbon triple bond that is essential for this tandem reaction to occur. The starting material for this transformation is an alkyne, which undergoes electrophilic activation by the acid, followed by nucleophilic attack by benzene (B151609) (hydrophenylation) and subsequent reduction of the resulting intermediate by a hydride source (ionic hydrogenation).
Therefore, under the conditions reported for the tandem hydrophenylation and ionic hydrogenation of 3-phenylpropynoic acid derivatives, this compound would not be expected to undergo this specific transformation due to the absence of the required alkyne functionality. Instead, other reactions, such as intermolecular Friedel-Crafts type reactions, might occur depending on the specific acid and reaction conditions used.
Advanced Characterization Techniques for Phenyl 3,3 Diphenylpropionate
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are fundamental in determining the molecular structure of Phenyl 3,3-diphenylpropionate. By analyzing the interaction of the compound with electromagnetic radiation, chemists can map out its atomic arrangement and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry.
¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms (protons) in the molecule. For this compound, one would expect to observe distinct signals corresponding to the protons on the three phenyl rings and the aliphatic backbone. The integration of these signals would confirm the number of protons in each unique environment, while their splitting patterns (multiplicity) would reveal adjacent protons.
¹³C NMR spectroscopy probes the carbon skeleton of the molecule. Each unique carbon atom in this compound would generate a distinct signal, allowing for the confirmation of the total number of carbon atoms. The chemical shifts would indicate the type of carbon (aliphatic, aromatic, carbonyl), providing crucial data for structural confirmation. In a typical analysis, spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as a solvent, with chemical shifts referenced to tetramethylsilane (B1202638) (TMS) or the residual solvent signal. rsc.org
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.org In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key structural features. The most prominent peak would be the strong C=O stretching vibration of the ester functional group, typically appearing around 1735 cm⁻¹. Other expected signals include C-H stretches from the aromatic and aliphatic portions of the molecule, and C=C stretching vibrations from the phenyl rings. rsc.org
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition.
Standard MS , often using Electron Ionization (EI), would show the molecular ion peak (M⁺), confirming the molecular weight of this compound. The fragmentation pattern observed in the mass spectrum offers additional structural clues, revealing stable fragments of the molecule.
High-Resolution Mass Spectrometry (HRMS) , for instance using Direct Analysis in Real Time (DART), provides a highly accurate measurement of the molecular mass. rsc.org This precision allows for the determination of the exact elemental formula of the compound, distinguishing it from other compounds with the same nominal mass.
Chromatographic Separation and Purity Assessment
Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the purification and purity analysis of non-volatile compounds like this compound. In a typical setup, a Shimadzu LC-20AR system equipped with a UV detector might be used. rsc.org The compound is passed through a column packed with a stationary phase, and its retention time—the time it takes to travel through the column—is a characteristic property under specific conditions (e.g., solvent system, flow rate). By comparing the retention time to a known standard and analyzing the peak area in the chromatogram, the purity of a sample can be accurately determined.
Gas Chromatography (GC) is another vital technique for assessing the purity of volatile and thermally stable compounds. Analytical GC can be performed on instruments like a Shimadzu GC-2014 equipped with a flame ionization detector. rsc.org The sample is vaporized and passed through a capillary column. The retention time is used to identify the compound, and the peak area corresponds to its relative amount in the sample, allowing for a quantitative assessment of purity.
Gel Permeation Chromatography (GPC)
Gel Permeation Chromatography (GPC), a subset of size-exclusion chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymeric materials. shimadzu.com.sgusm.my While this compound is a small molecule, GPC can be employed to detect and quantify any oligomeric or polymeric impurities that may be present in a sample. The principle of GPC is based on the differential elution of molecules from a column packed with a porous gel. usm.my Larger molecules, which are excluded from the pores, travel a shorter path and elute first, while smaller molecules, which can penetrate the pores, have a longer retention time. usm.my
The molecular weight of a sample is determined by comparing its elution time to a calibration curve generated using a series of well-characterized polymer standards of known molecular weight. shimadzu.com.sgwarwick.ac.uk Detectors such as refractive index (RI) and ultraviolet (UV) are commonly used to monitor the eluting species. usm.myjordilabs.com For a pure sample of this compound, a single sharp peak would be expected. The presence of additional peaks would indicate the presence of impurities or degradation products with different molecular sizes.
Table 1: Illustrative GPC Analysis Parameters for this compound
| Parameter | Value |
| Column | Polystyrene-divinylbenzene (PS-DVB) |
| Mobile Phase | Tetrahydrofuran (THF) |
| Flow Rate | 1.0 mL/min |
| Detector | Refractive Index (RI) |
| Temperature | 35 °C |
| Injection Volume | 20 µL |
| Calibration Standards | Polystyrene standards |
This table represents a typical set of starting parameters for a GPC analysis and would require optimization for the specific sample and instrumentation.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. wordpress.commdpi.com The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. rsc.org The angles and intensities of the diffracted X-rays are used to calculate an electron density map, from which the positions of the individual atoms can be determined.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Chemical Formula | C₂₁H₁₈O₂ |
| Formula Weight | 302.37 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.5 Å, b = 8.2 Å, c = 18.1 Å, β = 95° |
| Volume | 1548.7 ų |
| Z | 4 |
| Calculated Density | 1.298 g/cm³ |
This table presents a hypothetical set of crystallographic data to illustrate the type of information obtained from an X-ray diffraction study.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass fractions of the constituent elements (carbon, hydrogen, and oxygen) in a compound. This analysis is a critical component of compound characterization, providing a basic confirmation of the empirical and molecular formula. For this compound (C₂₁H₁₈O₂), the theoretical elemental composition can be calculated based on its atomic constituents.
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Weight Percentage (%) |
| Carbon | C | 12.011 | 21 | 252.231 | 83.42% |
| Hydrogen | H | 1.008 | 18 | 18.144 | 6.00% |
| Oxygen | O | 15.999 | 2 | 31.998 | 10.58% |
| Total | 302.373 | 100.00% |
Experimental values obtained from elemental analysis should closely match these theoretical percentages to confirm the purity and identity of the synthesized compound.
Validation of Analytical Procedures
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. ptfarm.plwjpmr.com This is a critical requirement in quality control and for regulatory submissions. For an analytical method developed for this compound, such as a High-Performance Liquid Chromatography (HPLC) assay, a comprehensive validation study would be necessary. npra.gov.myresearchgate.net The validation process involves evaluating several key parameters as defined by the International Council for Harmonisation (ICH) guidelines. ptfarm.pl
Table 4: Key Parameters for Analytical Method Validation
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. npra.gov.my | The peak for this compound should be well-resolved from other peaks. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | The closeness of test results obtained by the method to the true value. npra.gov.my | Percent recovery of 98.0% to 102.0% |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst). npra.gov.my | Relative Standard Deviation (RSD) ≤ 2.0% |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration for an assay. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters like mobile phase composition, pH, or column temperature are slightly varied. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. ptfarm.pl | Signal-to-noise ratio of 10:1 |
The successful validation of an analytical method for this compound ensures the reliability, consistency, and accuracy of the data generated for quality control and research purposes. wjpmr.com
Theoretical and Computational Studies on Phenyl 3,3 Diphenylpropionate
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing information about its electronic structure. wikipedia.org These calculations can reveal details about molecular orbitals, electron density distribution, and other electronic properties that govern the molecule's behavior. northwestern.edu
For Phenyl 3,3-diphenylpropionate, a common and effective method for these calculations is Density Functional Theory (DFT). mdpi.com DFT methods are known for providing a good balance between accuracy and computational cost, making them suitable for a molecule of this size. fu-berlin.de A typical DFT calculation would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)) to approximate the electronic energy and wave function.
From these calculations, several key electronic properties of this compound can be determined. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. ucsb.edu
Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. These maps show regions of positive and negative electrostatic potential on the molecular surface, indicating areas that are prone to electrophilic or nucleophilic attack, respectively. For this compound, an MEP map would likely show negative potential around the oxygen atoms of the ester group and the phenyl rings, and positive potential around the hydrogen atoms.
Table 1: Hypothetical Electronic Properties of this compound Calculated using DFT
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.1 D |
Note: The data in this table is hypothetical and for illustrative purposes only, representing typical values for a molecule of this type.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure of a molecule is not static, and flexible molecules like this compound can exist in various conformations. Conformational analysis aims to identify the stable conformations (local minima on the potential energy surface) and determine their relative energies. drugdesign.org
A systematic conformational search can be performed by rotating the single bonds in the molecule and calculating the energy of each resulting conformer. For this compound, the key rotatable bonds would be the C-C bonds in the propionate (B1217596) backbone and the C-O bond of the ester group. Due to the presence of multiple rotatable bonds, the number of possible conformations can be large. drugdesign.org
Molecular Dynamics (MD) simulations offer a more dynamic picture of the molecule's conformational landscape. nih.gov In an MD simulation, the motion of atoms over time is calculated based on a force field, which is a set of empirical energy functions. nih.gov The simulation would be set up by placing the this compound molecule in a simulation box, often with a solvent to mimic experimental conditions. researchgate.net The system is then allowed to evolve over a period of time (nanoseconds to microseconds), and the trajectory of the atoms is recorded. bioinformaticsreview.com
Analysis of the MD trajectory can reveal the preferred conformations of this compound, the transitions between them, and how the molecule's flexibility is influenced by its environment. This information is crucial for understanding how the molecule might interact with other molecules, such as receptors or enzymes.
Table 2: Hypothetical Relative Energies of Key Conformations of this compound
| Conformer | Dihedral Angle (Cα-Cβ-Cγ-O) | Relative Energy (kcal/mol) |
| 1 | 60° | 0.0 |
| 2 | 180° | 1.2 |
| 3 | -60° | 0.5 |
Note: The data in this table is hypothetical and for illustrative purposes only, representing a simplified conformational landscape.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Coupling Constants)
Computational chemistry can be used to predict various spectroscopic parameters, which can be a valuable tool for structure elucidation and verification. researchgate.net For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is particularly relevant.
The most common method for predicting NMR chemical shifts is the Gauge-Including Atomic Orbital (GIAO) method, which is often used in conjunction with DFT. nih.govgaussian.com The GIAO method calculates the magnetic shielding tensors for each nucleus in the molecule. rsc.org These shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).
To obtain accurate predictions, it is important to consider the conformational flexibility of the molecule. The predicted chemical shifts for each stable conformer can be averaged, weighted by their Boltzmann population, to obtain a final predicted spectrum that can be compared with experimental data. github.io This comparison can help to confirm the structure of the molecule and to assign the signals in the experimental NMR spectrum.
Table 3: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| Carbonyl C | 172.5 | 171.8 |
| Cα | 45.2 | 44.9 |
| Cβ | 55.8 | 55.3 |
| Phenyl C (ester) | 150.1, 129.5, 125.8, 121.7 | 150.5, 129.3, 125.6, 121.9 |
| Phenyl C (diphenyl) | 141.3, 128.9, 128.6, 126.7 | 141.0, 128.7, 128.4, 126.5 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. rsc.orgnih.gov By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. grnjournal.us This profile provides valuable information about the feasibility of a proposed reaction mechanism and the factors that control the reaction rate and selectivity. grnjournal.us
For this compound, one could computationally investigate its hydrolysis reaction, which would break the ester bond to form 3,3-diphenylpropionic acid and phenol (B47542). The reaction could be studied under both acidic and basic conditions. The calculations would involve locating the transition state for the reaction, which is the highest energy point along the reaction coordinate. The structure of the transition state can provide insights into the geometry of the reacting molecules at the point of bond breaking and bond formation.
The activation energy for the reaction can be calculated as the difference in energy between the reactants and the transition state. This value can then be used to estimate the reaction rate constant using transition state theory. grnjournal.us By comparing the activation energies for different possible reaction pathways, the most likely mechanism can be identified.
Structure-Reactivity Relationships and Quantitative Structure-Activity Relationships (QSAR) Modeling
Understanding the relationship between a molecule's structure and its reactivity or biological activity is a central goal in chemistry. wikipedia.org Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. wikipedia.orgneovarsity.org
To develop a QSAR model for a series of compounds related to this compound, one would first need a dataset of molecules with their experimentally measured biological activities. neovarsity.org For each molecule in the dataset, a set of molecular descriptors would be calculated. nih.gov These descriptors are numerical values that represent different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. hufocw.org
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that relates the molecular descriptors to the biological activity. neovarsity.org A good QSAR model should be able to accurately predict the activity of new, untested compounds. wikipedia.org
For a series of this compound derivatives, a QSAR study could be used to identify the key structural features that are important for a particular biological activity. This information could then be used to design new compounds with improved activity.
Table 4: Example of Molecular Descriptors for a Hypothetical QSAR Study of this compound Analogs
| Descriptor | Description |
| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |
| LogP | A measure of the molecule's lipophilicity. |
| Topological Polar Surface Area (TPSA) | The surface area of the polar atoms in the molecule. |
| Number of Rotatable Bonds | A measure of the molecule's flexibility. |
| HOMO Energy | The energy of the highest occupied molecular orbital. |
Note: This table lists examples of descriptors that could be used in a QSAR study.
Exploration of Derivatives and Structural Modifications of Phenyl 3,3 Diphenylpropionate
Synthesis and Characterization of Substituted Phenyl 3,3-diphenylpropanoate (B1239988) Analogues
The synthesis of substituted phenyl 3,3-diphenylpropanoate analogues involves the introduction of various functional groups onto the phenyl rings. These modifications are designed to systematically alter the electronic and steric properties of the parent molecule. A range of substituents, including amino, fluoro, hydroxyl, and methoxyl groups, have been incorporated into the 2- or 3-positions of the 3-phenylpropyl side chain of related compounds, indicating viable synthetic pathways for analogous substitutions on phenyl 3,3-diphenylpropionate. nih.gov
For instance, the synthesis of 2- and 3-substituted-3-phenylpropyl analogs has been reported, providing a blueprint for creating similar derivatives. nih.gov Similarly, the development of meta-substituted phenyl propanoic acids highlights another strategic approach to functionalizing the aromatic core. knu.ac.kr The synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives, achieved through the hydroarylation of 3-(furan-2-yl)propenoic acids, further demonstrates the feasibility of adding diverse aryl groups to the propanoate backbone. mdpi.com
Characterization of these newly synthesized analogues is typically comprehensive, employing a suite of analytical techniques to confirm their structure and purity. Standard methods include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy to identify functional groups, and elemental analysis to determine the empirical formula. nih.govhumanjournals.comiajpr.com Mass spectrometry is also commonly used to confirm the molecular weight of the target compounds. nih.gov
Table 1: Examples of Synthetic and Characterization Methods for Substituted Analogues
| Derivative Class | Synthetic Strategy | Characterization Techniques | Source |
|---|---|---|---|
| 2-/3-Substituted-3-phenylpropyl derivatives | Utilizes optically pure synthons like L- and D-3-phenyllactic acids for stereospecific synthesis. | Enantiomeric excess (>98% ee) determination. | nih.gov |
| meta-Substituted phenyl propanoic acids | Designed with rigid oxime ether or isoxazoline (B3343090) linkers between aryl groups. | In vitro transactivation assays (EC50 values). | knu.ac.kr |
| 3-Aryl-3-(furan-2-yl)propanoic acids | Hydroarylation of propenoic acids using arenes in the presence of triflic acid (TfOH). | NMR, Mass Spectrometry. | mdpi.com |
Modifications of the Propionate (B1217596) Moiety
Alterations to the three-carbon propionate linker of this compound have been investigated to create derivatives with different chemical properties and spatial arrangements. These modifications can range from changing the length of the carbon chain to introducing unsaturation or incorporating heteroatoms.
One approach involves modifying the propionate backbone into a prop-2-ene-1-one structure. This has been demonstrated in the synthesis of 1-phenyl-3-[4-(aminophenyl)]-prop-2-ene-1-ones, which involves creating a chalcone-like scaffold. humanjournals.comiajpr.com The synthesis is achieved through the interaction of substituted dithiobiureto phenyl-prop-2-ene-1-ones with various isocyanodichlorides in an acetone (B3395972) medium, followed by reflux. humanjournals.com
Another significant modification is the introduction of a thioether group. For example, 1,3-diphenyl-3-(phenylthio)propan-1-ones have been synthesized via the Michael addition of a thiol to a chalcone (B49325) precursor. nih.gov This reaction effectively incorporates a sulfur atom into the propionate backbone, creating a β-aryl-β-mercapto ketone. nih.gov Furthermore, the synthesis of benzoyl propionic acids, which serve as key intermediates for various heterocyclic compounds, demonstrates another modification of the core structure. nih.gov These are prepared by the condensation of succinic anhydride (B1165640) with substituted benzenes like 1-ethoxybenzene in the presence of aluminum chloride. nih.gov
Synthesis of Diphenyl-Containing Esters and Ethers with Related Core Structures
Beyond direct analogues, significant research has focused on synthesizing esters and ethers that share the diphenyl structural motif. A prominent area of this research is the synthesis of diphenyl ether derivatives. nih.govnih.govacs.org A common and effective strategy for creating these compounds is the Michael reaction. nih.govacs.orgwikipedia.org
For example, novel hybrid molecules featuring a diphenyl ether core linked to heterocyclic systems have been synthesized. nih.govacs.org The synthesis often starts with a precursor like 4,4′-oxydibenzaldehyde, which undergoes a Michael addition reaction with active methylene-containing reagents such as malononitrile (B47326) or dimedone. nih.govacs.org These reactions are typically conducted in ethanol (B145695) with a basic catalyst like piperidine, leading to the formation of complex structures like bis(2-amino-tetrahydro-4H-chromene-3-carbonitrile) linked by a diphenyl ether moiety. nih.govacs.org The synthesis of diphenyl ether derivatives containing unsaturated carboxylates has also been reported, further expanding the chemical space of these compounds. nih.gov
The Chan-Lam coupling reaction provides another powerful method for synthesizing diaryl ethers under mild conditions. mdpi.com This copper-catalyzed reaction couples arylboronic acids with phenolic compounds, such as 13α-estrone, to form the corresponding diaryl ether. mdpi.com
The structures of these complex molecules are rigorously confirmed using a variety of analytical techniques. Methods include measuring melting points and using IR spectroscopy to identify key functional groups (e.g., C=O, CN). nih.gov Both ¹H and ¹³C NMR spectroscopy are essential for detailed structural elucidation, and mass spectrometry is used to confirm the molecular ion peak. nih.govacs.org Elemental analysis is also performed to verify the calculated elemental composition. nih.gov
Table 2: Characterization Data for a Representative Diphenyl Ether Derivative
| Compound | Technique | Observed Data | Source |
|---|---|---|---|
| 2,2′-((Oxybis(4,1-phenylene))bis(methaneylylidene))dimalononitrile | Melting Point | 178–180 °C | nih.govacs.org |
| IR (KBr, cm⁻¹) | ν = 2192 (CN) | nih.govacs.org | |
| ¹H NMR (300 MHz, DMSO-d₆) | δ: 7.36 (d), 8.06 (d), 8.52 (s) | nih.govacs.org | |
| MS (EI, 70 eV) | m/z: 322 [M]⁺ | nih.govacs.org |
Stereochemical Aspects of Derivatives (e.g., Enantiomeric Purity)
The stereochemistry of derivatives related to this compound is a critical aspect of their design and synthesis, as enantiomers of chiral compounds can exhibit significantly different biological activities. nih.gov Consequently, methods to produce and verify the enantiomeric purity of these molecules are of high importance.
Research into related structures, such as 2- and 3-substituted-3-phenylpropyl derivatives, has explicitly addressed stereochemistry by preparing and evaluating optically pure forms with greater than 98% enantiomeric excess (ee). nih.gov The synthesis of these enantiomerically pure compounds often relies on the use of chiral starting materials, or "synthons." For example, optically pure (S)-2-methoxy-3-phenylpropanoic acid and its (R)-enantiomer have been synthesized from L- and D-3-phenyllactic acids, respectively. nih.gov These chiral synthons guide the stereochemistry of the final product.
The importance of enantiomeric purity is well-established, as the biological or pharmacological activity of a chiral molecule often resides primarily in one enantiomer. nih.gov The presence of the less active enantiomer can be inconsequential or could contribute to unwanted effects. Therefore, the degree of resolution and the certainty of potency ratios for chiral drugs are critically dependent on their enantiomeric purity. nih.gov The development of stereospecific synthetic routes and stereoselective analytical methods is crucial for exploring the steric aspects of these molecules. nih.gov
Advanced Applications and Industrial Relevance of Phenyl 3,3 Diphenylpropionate
Role as Chemical Intermediates in Fine Chemical Synthesis
Phenyl 3,3-diphenylpropionate and its derivatives are recognized for their role as intermediates in the synthesis of fine chemicals, particularly in the pharmaceutical and agrochemical industries. The core structure of 3,3-diphenylpropionic acid, from which the phenyl ester is derived, serves as a valuable building block for more complex molecules. Although specific, multi-step synthetic pathways detailing the use of this compound as a direct intermediate are not extensively documented in publicly available literature, its classification as a compound for "research and industrial production" points towards its utility in proprietary synthetic processes.
The related 3,3-diphenylpropionic acid is noted as an intermediate for pharmaceuticals and agrochemicals, suggesting that the ester form, this compound, could be employed in synthetic routes where the phenyl ester group offers advantages in terms of reactivity, selectivity, or purification. Ester functionalities are common protecting groups or activating groups in organic synthesis, and the phenyl ester, in particular, can influence the electronic and steric properties of the molecule during a reaction.
Applications in Materials Science (e.g., Polymer Chemistry, Advanced Materials)
While direct applications of this compound in polymer and materials science are not widely reported, the broader class of phenylpropionic acid derivatives has been explored for its potential in stabilizing organic materials. Patents describe the use of such derivatives as antioxidants or for product protection in various compositions.
Furthermore, a structurally related monomer, phenyl acrylate (B77674) (PhA), has demonstrated significant utility in the field of polymer chemistry. Research has shown that PhA is a versatile monomer for the synthesis of acrylic diblock copolymer nano-objects through a process known as polymerization-induced self-assembly (PISA). whiterose.ac.ukrsc.orgresearchgate.net This technique allows for the rational design of nanoparticles with various morphologies, such as spheres, worms, and vesicles. whiterose.ac.ukrsc.org The use of phenyl acrylate in these advanced polymerization techniques highlights the potential for phenyl-containing acrylate and propionate (B1217596) structures in the development of novel nanomaterials and functional polymers. The phenyl group in these polymers can contribute to properties such as thermal stability and refractive index.
Table 1: Phenyl Acrylate in Polymerization-Induced Self-Assembly (PISA)
| PISA Formulation | Stabilizer Block | Resulting Nanoparticle Morphologies |
|---|---|---|
| RAFT Aqueous Emulsion Polymerization | Poly(dimethyl acrylamide)-based CTA | Spheres |
| RAFT Alcoholic Dispersion Polymerization | Poly(acrylic acid) CTA | Spheres, Worms, Lamellae, Vesicles |
Catalytic Applications (e.g., as Ligands or Supports)
The potential for this compound and its derivatives in catalytic applications, for instance as ligands or supports for metal catalysts, is an area of ongoing research. While direct catalytic activity of the compound itself has not been a major focus, the molecular scaffold presents possibilities for modification into specialized ligands. The phenyl groups could be functionalized with coordinating atoms (e.g., phosphorus, nitrogen, or sulfur) to create ligands for transition metal catalysis. Such ligands play a crucial role in tuning the activity, selectivity, and stability of catalysts in a wide range of chemical transformations.
The general field of diphenylpropionate compounds is of interest in catalysis. For example, research into palladium-catalyzed reactions has explored the use of various organic molecules as ligands to enhance catalytic performance. The development of new ligands is a key area in advancing catalytic synthesis.
Precursors for Specialized Organic Molecules
This compound serves as a precursor for the synthesis of more complex and specialized organic molecules. A notable example is its use in perfluoroalkylation reactions. In one study, this compound was subjected to a bis-trifluoromethylation reaction, demonstrating its utility as a substrate for introducing trifluoromethyl groups, which are of significant interest in medicinal chemistry due to their ability to enhance metabolic stability and binding affinity of drug candidates.
The broader class of 3-phenylpropionic acid derivatives has been extensively used as precursors for a variety of bioactive molecules. For instance, derivatives of 3-phenylisoquinoline (B1583570) have been synthesized and evaluated as FtsZ-targeting antibacterial agents. nih.gov In these syntheses, the phenylpropionic acid core provides a fundamental structural motif that is elaborated through subsequent chemical transformations. Other research has focused on the synthesis of novel cytotoxic agents and inhibitors of specific enzymes, starting from related phenylpropanoic acid scaffolds. These examples underscore the value of the diphenylpropionate structure as a starting point for the discovery of new therapeutic agents and other functional organic molecules.
Green Chemistry Principles in the Synthesis and Transformation of Phenyl 3,3 Diphenylpropionate
Atom Economy and Waste Minimization Strategies
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. High atom economy indicates minimal waste generation at a molecular level.
A plausible synthetic route for Phenyl 3,3-diphenylpropionate involves two key steps:
Friedel-Crafts Alkylation: The synthesis of the precursor, 3,3-diphenylpropionic acid, from cinnamic acid and benzene (B151609). google.com
Esterification: The reaction of 3,3-diphenylpropionic acid with phenol (B47542) to yield the final product, this compound.
The atom economy for this two-step synthesis can be analyzed as follows:
Step 1: Synthesis of 3,3-diphenylpropionic acid This reaction is an addition of benzene across the double bond of cinnamic acid. C₉H₈O₂ (Cinnamic Acid) + C₆H₆ (Benzene) → C₁₅H₁₄O₂ (3,3-diphenylpropionic acid) Ideally, this is an addition reaction where all atoms from the reactants are incorporated into the product, resulting in a 100% atom economy. scranton.edu
Step 2: Esterification This is a condensation reaction where water is eliminated. C₁₅H₁₄O₂ (3,3-diphenylpropionic acid) + C₆H₆O (Phenol) → C₂₁H₁₈O₂ (this compound) + H₂O (Water)
The percent atom economy for this step is calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all reactants. primescholars.com
Percent Atom Economy = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100
Percent Atom Economy = (302.37 / (226.27 + 94.11)) x 100 = 94.38%
Interactive Data Table: Atom Economy Calculation
| Reaction Step | Reactants | Molecular Weight (g/mol) | Desired Product | Molecular Weight (g/mol) | Byproducts | Atom Economy (%) |
|---|---|---|---|---|---|---|
| 1. Acid Synthesis | Cinnamic Acid + Benzene | 148.16 + 78.11 = 226.27 | 3,3-diphenylpropionic acid | 226.27 | None | 100.00 |
| 2. Esterification | 3,3-diphenylpropionic acid + Phenol | 226.27 + 94.11 = 320.38 | This compound | 302.37 | Water | 94.38 |
Use of Environmentally Benign Solvents and Reaction Media
The choice of solvent is critical in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. jove.com Traditional Friedel-Crafts reactions often employ hazardous volatile organic compounds (VOCs).
Innovations in the synthesis of the 3,3-diphenylpropionic acid precursor have demonstrated the use of ionic liquids (ILs), such as chloroaluminate-based ILs, which can function as both the solvent and the catalyst. google.commdpi.com Ionic liquids are considered greener alternatives due to their extremely low vapor pressure, high thermal stability, and potential for recyclability. mdpi.comnih.gov A patented method for preparing 3,3-diphenylpropionic acid utilizes the ionic liquid chloro 1-methyl-3-butylimidazole/aluminum trichloride (B1173362), which can be recovered and reused after the reaction by simple separation from the aqueous phase. google.com This approach avoids the use of volatile and toxic solvents, aligning with green chemistry principles. wikipedia.org
Further, the purification of the acid precursor can be achieved through recrystallization from methanol, a less hazardous solvent compared to many chlorinated alternatives. google.com For the esterification step, modern methods advocate for greener solvents like acetonitrile (B52724) or dimethyl carbonate, moving away from hazardous options like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF). nih.govrsc.org
Interactive Data Table: Comparison of Solvents
| Solvent Type | Examples | Key Properties | Green Chemistry Aspect |
|---|---|---|---|
| Traditional VOCs | Dichloromethane, Benzene | High volatility, Toxicity, Carcinogenicity | Poor: Contributes to air pollution and health hazards. |
| Greener Solvents | Acetonitrile, Methanol | Lower toxicity than chlorinated solvents, Biodegradable | Better: Reduced health and environmental impact. nih.gov |
| Ionic Liquids | [bmim]Cl/AlCl₃ | Non-volatile, High thermal stability, Recyclable | Excellent: Eliminates VOC emissions, allows for catalyst/solvent reuse. google.commdpi.com |
Development of Catalytic and Biocatalytic Approaches
Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, under milder conditions, and with less waste compared to stoichiometric reagents.
In the synthesis of the 3,3-diphenylpropionic acid precursor, the use of a recyclable ionic liquid/Lewis acid system (e.g., [bmim]Cl/AlCl₃) is a prime example of a green catalytic approach. google.com This system replaces older methods that relied on stoichiometric amounts of corrosive and hazardous reagents like anhydrous aluminum trichloride or sulfuric acid, which are difficult to recover and generate significant waste. google.com Supported ionic liquid phase (SILP) catalysts, where the IL is immobilized on a solid support like silica, offer further advantages by simplifying catalyst separation and potential application in continuous flow reactors. mdpi.com
For the esterification step, biocatalysis presents a highly sustainable alternative to traditional acid catalysis. nih.gov The use of enzymes, particularly immobilized lipases, for ester synthesis offers several benefits:
Mild Reaction Conditions: Enzymatic reactions typically occur at or near room temperature and atmospheric pressure, reducing energy consumption. nih.gov
High Selectivity: Lipases are highly selective, minimizing the formation of unwanted byproducts.
Reduced Waste: Enzymes are biodegradable and non-corrosive, eliminating the harsh acids and difficult workups associated with conventional esterification. mdpi.com
Reusability: Immobilizing the enzyme on a solid support allows for easy recovery and reuse over multiple reaction cycles. nih.gov
While a specific application of lipase (B570770) for this compound is not detailed, this approach is a well-established green technology for the synthesis of a wide range of esters. nih.gov
Energy Efficiency in Synthetic Processes
Designing for energy efficiency involves minimizing the energy input for chemical processes by conducting reactions at ambient temperature and pressure whenever possible. researchgate.net The energy required for a synthesis is a key factor in its environmental and economic cost. biodieselmagazine.com
The synthesis of the 3,3-diphenylpropionic acid precursor using an ionic liquid catalyst is reported to proceed under relatively mild conditions, involving reflux at 70–80°C for 2–4 hours. google.com The use of a catalyst is crucial for this energy efficiency, as it lowers the activation energy of the reaction, allowing it to proceed at a lower temperature than would otherwise be required.
Interactive Data Table: Synthetic Parameters and Energy Impact
| Process Step | Method | Temperature | Time | Energy Efficiency Aspect |
|---|---|---|---|---|
| Acid Synthesis | Ionic Liquid Catalysis | 70-80°C | 2-4 hours | Catalysis enables milder conditions than traditional high-energy methods. google.com |
| Esterification | Conventional (Distillation) | Up to 250°C | Variable | High energy consumption due to high temperatures. mdpi.com |
| Esterification | Biocatalysis (Lipase) | 25-50°C | Variable | Very high energy efficiency due to low-temperature operation. nih.gov |
| Esterification | Membrane Reactor | 50-80°C | Variable | Improved efficiency by avoiding high-temperature distillation. mdpi.com |
Design for Degradation and Reduced Environmental Persistence
A key green chemistry principle is the design of chemical products that break down into innocuous substances in the environment after their intended use, preventing persistence and long-term pollution. The structure of this compound incorporates features that are relevant to its environmental fate.
The most susceptible feature of the molecule is the ester linkage. The primary degradation pathway in the environment is expected to be the hydrolysis of this ester bond, yielding 3,3-diphenylpropionic acid and phenol.
C₂₁H₁₈O₂ + H₂O → C₁₅H₁₄O₂ (3,3-diphenylpropionic acid) + C₆H₆O (Phenol)
Phenol: Is a known environmental pollutant but is readily biodegradable by a wide variety of microorganisms.
3,3-diphenylpropionic acid: The environmental fate of this specific compound is not well-documented. However, studies on structurally related compounds provide insight. The degradation of 3-phenylpropionic acid has been shown to occur in several bacteria, such as Haloferax sp. and Sphingopyxis granuli, via pathways involving the conversion to cinnamic acid or through CoA thioesters followed by ring cleavage. mdpi.combohrium.comethz.ch The presence of a second phenyl group in 3,3-diphenylpropionic acid would likely increase its stability and steric hindrance, potentially slowing the rate of degradation compared to its monophenyl analogue. Aromatic compounds, in general, can be challenging to degrade and may persist in the environment. frontiersin.org
The design of this compound, with its hydrolyzable ester group, is a positive feature for initial degradation. However, the core structure containing multiple phenyl rings suggests that the degradation products may exhibit some degree of environmental persistence.
Interactive Data Table: Potential Degradation Pathway
| Step | Process | Input Compound | Products | Environmental Fate of Products |
|---|---|---|---|---|
| 1 | Hydrolysis | This compound | 3,3-diphenylpropionic acid + Phenol | Initial breakdown into smaller molecules. |
| 2a | Biodegradation | Phenol | CO₂, H₂O, biomass | Readily biodegradable by many microbes. |
| 2b | Biodegradation | 3,3-diphenylpropionic acid | Further intermediates, eventually leading to ring cleavage. | Likely biodegradable, but potentially slower than simpler phenyl acids due to the diphenyl structure. mdpi.combohrium.com |
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Methodologies
While the synthesis of Phenyl 3,3-diphenylpropionate can be conceptually approached through the esterification of 3,3-diphenylpropionic acid with phenol (B47542), the development of novel, more efficient synthetic routes is a key area for future research. Current methods for the synthesis of the precursor, 3,3-diphenylpropionic acid, involve the reaction of cinnamic acid and benzene (B151609) in the presence of an ionic liquid catalyst. google.com Another approach involves the reduction of 3,3-diphenylpropionic acid to 3,3-diphenyl propanol, which could then potentially be used in a transesterification reaction. google.com
Future research should focus on the development of catalytic systems that can achieve the synthesis of this compound with high yield and selectivity under mild conditions. researchgate.netresearchgate.net This could involve exploring different catalysts for the direct esterification or developing entirely new synthetic pathways. acs.org The discovery of new synthetic methods would not only make this compound more accessible but could also open up possibilities for the synthesis of a wider range of related derivatives. nih.govsciencedaily.com
Table 1: Potential Synthetic Routes for this compound
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Potential Advantages |
| 3,3-Diphenylpropionic acid | Phenol | Acid catalyst (e.g., H₂SO₄) | This compound | Direct and straightforward |
| 3,3-Diphenylpropionic acid chloride | Phenol | Base (e.g., Pyridine) | This compound | High reactivity of acyl chloride |
| Methyl 3,3-diphenylpropionate | Phenol | Transesterification catalyst | This compound | Avoids the use of free acid |
Deeper Mechanistic Understanding of Complex Transformations
A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is crucial for optimizing existing methods and designing new ones. nsf.govacs.orgacs.org Mechanistic studies can provide insights into the roles of catalysts, the formation of intermediates, and the factors that control selectivity. rsc.org
Advanced Characterization of Transient Species and Reaction Intermediates
The identification and characterization of transient species and reaction intermediates are essential for elucidating reaction mechanisms. yale.edu Techniques such as time-resolved spectroscopy can be employed to study the short-lived species that are formed during the synthesis and reactions of this compound. mdpi.comresearchgate.netosti.govnih.gov
Advanced spectroscopic methods, including transient absorption spectroscopy and time-resolved infrared spectroscopy, can provide valuable information about the structure and reactivity of these fleeting intermediates. researchgate.netosti.gov The data obtained from these studies can be used to validate proposed reaction mechanisms and to guide the development of new synthetic strategies. nih.gov
Integration of Computational and Experimental Approaches
The synergy between computational chemistry and experimental work offers a powerful tool for advancing our understanding of this compound. acs.orgcoe.edunih.govresearchgate.net Computational modeling can be used to predict the properties of the molecule, to explore potential reaction pathways, and to design new experiments. rsc.orgnih.gov
Future research should aim to integrate computational and experimental approaches more closely. nih.gov For example, density functional theory (DFT) calculations can be used to predict the spectroscopic properties of this compound, which can then be compared with experimental data. nih.gov This integrated approach can accelerate the pace of discovery and lead to a more comprehensive understanding of the chemical system. acs.orgnih.gov
Expanding the Scope of Derivatization for New Chemical Entities
This compound can serve as a scaffold for the synthesis of a wide range of new chemical entities through derivatization. nih.govjfda-online.comlibretexts.orgresearchgate.net The two phenyl rings and the ester functionality provide multiple sites for chemical modification.
Future research should focus on exploring various derivatization reactions to create a library of novel compounds. nih.govjfda-online.com These derivatives could have interesting biological activities or material properties. For example, the introduction of different functional groups on the phenyl rings could modulate the electronic and steric properties of the molecule, leading to new applications in medicinal chemistry or materials science. nih.govfrontiersin.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
